molecular formula C18H12Cl2 B3031660 p-Terphenyl, 2,5-dichloro- CAS No. 61576-86-1

p-Terphenyl, 2,5-dichloro-

Cat. No.: B3031660
CAS No.: 61576-86-1
M. Wt: 299.2 g/mol
InChI Key: DPVJHIRHOPGIBJ-UHFFFAOYSA-N
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Description

P-Terphenyl, 2,5-dichloro- is a useful research compound. Its molecular formula is C18H12Cl2 and its molecular weight is 299.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Terphenyl, 2,5-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Terphenyl, 2,5-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2/c19-16-10-11-18(20)17(12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJHIRHOPGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347864
Record name 1,1':4',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61576-86-1
Record name 1,1':4',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Halogenated Aromatic Systems

Halogenated aromatic compounds are a broad class of molecules that have a significant presence in various fields of chemical research and industry. The introduction of halogen atoms, such as chlorine, onto an aromatic scaffold like p-terphenyl (B122091) can dramatically alter the molecule's physical and chemical properties.

The presence of electron-withdrawing chlorine substituents in 2,5-dichloro-p-terphenyl reduces the electron density of the aromatic system. This electronic perturbation is a key feature that distinguishes chlorinated derivatives from their unsubstituted counterparts. This alteration of the electronic landscape can influence the compound's reactivity, intermolecular interactions, and ultimately its suitability for specific applications. For instance, the increased hydrophobicity, as indicated by a high calculated XLogP3 value, is a direct consequence of halogen substitution.

Furthermore, the bulky nature of chlorine atoms introduces steric hindrance, which can affect the molecule's conformation. In the case of p-terphenyl derivatives, this can lead to non-planar arrangements of the phenyl rings, deviating from the coplanar structure of the parent compound. This has implications for crystal packing and the potential for π-π stacking, which is crucial for charge transport in organic electronic materials. smolecule.com

Overview of Research Trajectories for P Terphenyl Derivatives

The p-terphenyl (B122091) framework is a well-established building block in materials science. lnu.edu.cn Derivatives of p-terphenyl are investigated for a range of applications, leveraging their rigid structure and photophysical properties. lnu.edu.cn

A significant area of research is in organic electronics . p-Terphenyl derivatives are explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. smolecule.comacs.org Their aromatic nature allows for efficient charge transport, and modifications to the core structure can tune their electronic properties for specific device architectures. For example, the introduction of substituents can alter the HOMO-LUMO energy gap, which is a critical parameter for host materials in OLEDs. iucr.orgscite.ai

Another important application is in scintillation materials . p-Terphenyl itself is used as a wavelength shifter in radiation detectors due to its ability to emit light upon exposure to ionizing radiation. smolecule.comchemicalbook.in Research into derivatives aims to enhance these scintillation properties for more efficient and cost-effective detectors. smolecule.com

The development of liquid crystals is also a key research trajectory. smolecule.comacs.org The rigid, rod-like structure of p-terphenyl makes it an excellent candidate for forming liquid crystalline phases. smolecule.com By attaching flexible alkyl chains and other functional groups, researchers can design p-terphenyl derivatives that exhibit various liquid crystal phases, which are essential for display technologies. acs.orggoogle.com

Structural Elucidation and Theoretical Considerations for Advanced Material Applications

Established Synthesis Routes

The construction of the 2,5-dichloro-p-terphenyl core and its analogs relies on a range of synthetic transformations, primarily centered around the formation of aryl-aryl bonds. These methods have been refined over the years to improve efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl and polyaryl systems, including polychlorinated terphenyls (PCTs). researchgate.net These reactions offer a versatile and powerful tool for the precise construction of carbon-carbon bonds between aryl moieties.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a preeminent method for the synthesis of terphenyls. uwindsor.ca The synthesis of polychlorinated terphenyls has been successfully achieved using this protocol. researchgate.netresearchgate.net For instance, the coupling of (chlorinated) aryl boronic acids with bromochlorobenzenes under standard Suzuki-Miyaura conditions yields the desired polychlorinated biphenyl (B1667301) congeners in good to excellent yields. researchgate.net This methodology can be extended to create terphenyl structures.

A general approach involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com The reaction of 1,4-dichlorobenzene (B42874) with phenylboronic acid has been shown to produce p-terphenyl (B122091). chemicalbook.com By analogy, the synthesis of 2,5-dichloro-p-terphenyl can be envisioned through the coupling of 1,4-dibromo-2,5-dichlorobenzene (B1594064) with phenylboronic acid or the coupling of 2,5-dichlorophenylboronic acid with a halobenzene.

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For example, an efficient procedure for the palladium-catalyzed Suzuki–Miyaura reaction of aryl bromides and chlorides has been developed in supercritical carbon dioxide, which allows for the replacement of all chlorine atoms in di- and tetrachloroarenes with aryl groups. mathnet.ru Research has also demonstrated that site-selective Suzuki-Miyaura couplings can be achieved on polyhalogenated arenes, allowing for the synthesis of unsymmetrical terphenyl cores by controlling the reaction conditions and ligands. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Terphenyl Synthesis

Aryl Halide/TriflateBoronic Acid/EsterCatalyst/LigandBaseSolventProduct
BromoarenesArylboronic acidsPd/C--Aryl-substituted mandelic acid derivatives uwindsor.ca
Bromotriphenylphosphine oxidesArylboronic acids---Biphenylphosphine ligands uwindsor.ca
1,4-Dibromo-nitrobenzeneArylboronic acidsPd(OAc)₂--Unsymmetrical para-terphenyl moieties nih.gov
HaloarenesArylboronic acidsPd(OCOCF₃)₂/Buchwald phosphineK₂CO₃/K₃PO₄Supercritical CO₂Terphenyls mathnet.ru

The Stille coupling reaction provides another powerful avenue for the formation of C-C bonds between an organotin compound and an organic halide, catalyzed by a palladium complex. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. rsc.org The synthesis of p-terphenyl derivatives has been achieved through Stille coupling. nih.gov For example, a p-terphenyl derivative was synthesized from N,N-dimethylaniline via sequential reactions involving a Stille coupling step. nih.gov

The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.org The choice of catalyst and ligands is crucial for the reaction's success. For instance, an efficient Stille cross-coupling reaction has been developed using a Pd(OAc)₂/Dabco catalytic system, which effectively couples various aryl halides with organotin compounds. organic-chemistry.org

While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Suzuki-Miyaura Coupling Protocols for Terphenyl Scaffolds

Grignard Reagent Mediated Arylation Pathways

Grignard reagents, organomagnesium halides, are classic nucleophiles in organic synthesis and can be employed for the arylation of aryl halides to form biaryl and terphenyl structures. acs.org The reaction of aryl Grignard reagents with aryl halides, often catalyzed by transition metals like nickel or palladium, is a well-established method for C-C bond formation.

Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents has been achieved using a combination of Pd₂(dba)₃ and PCy₃. nih.gov This selectivity can be further enhanced in the case of dichlorophenol and dichloroaniline by using hydroxylated terphenylphosphine ligands. nih.gov The synthesis of functionalized terphenyl derivatives has been accomplished starting from 1,3-dichloro-2-iodobenzene, which can be converted to a terphenylmagnesium intermediate. researchgate.net

Furthermore, the reaction of fluorographene with Grignard reagents has been shown to be an effective method for the high-yield alkylation and arylation of graphene, demonstrating the utility of Grignard reagents in modifying halogenated carbon materials. nih.gov A similar strategy could potentially be applied to the synthesis of terphenyls from appropriately halogenated precursors. For instance, the reaction of 2,6-dichlorophenyllithium, prepared from 1,3-dichlorobenzene, with aryl Grignard reagents can yield m-terphenyls. researchgate.net

Ring Transformation and Benzannulation Reactions for Terphenyl Formation

Ring transformation and benzannulation reactions offer an alternative approach to constructing the central aromatic ring of the terphenyl scaffold from acyclic or heterocyclic precursors. preprints.org These methods are particularly useful for creating highly substituted terphenyls.

One such method involves the carbanion-induced ring transformation of 2H-pyran-2-ones. derpharmachemica.com This approach allows for the synthesis of functionalized meta-terphenyls at room temperature without the need for a metal catalyst. derpharmachemica.com Another strategy is the [4+2] benzannulation of 3-formyl-4-pyrones with terminal aryl alkynes, catalyzed by In(III), to produce salicylaldehyde-bearing ortho-terphenyl frameworks. acs.org

Base-promoted benzannulation of 3-formyl chromones with 1,3-diaryl-2-propanones has also been developed for the construction of polyfunctionalized m-terphenyl (B1677559) derivatives. rsc.org This reaction proceeds through a domino Knoevenagel/intramolecular Michael addition/ring opening/aromatization sequence. rsc.org Additionally, Brønsted acid-induced alkyne benzannulations of diethynylterphenyl systems have been utilized to synthesize nanographenes, showcasing the power of benzannulation in creating extended π-systems. mdpi.com

Table 2: Comparison of Ring Transformation and Benzannulation Reactions

Starting MaterialsReagents/CatalystReaction TypeProduct Type
6-aryl-2H-pyran-2-ones, propiophenoneKOH, DMFCarbanion-induced ring transformationFunctionalized m-terphenyls derpharmachemica.com
3-formyl-4-pyrones, terminal aryl alkynesIn(III) catalyst[4+2] BenzannulationSalicylaldehyde-bearing o-terphenyls acs.org
3-formyl chromones, 1,3-diaryl-2-propanonesBaseBase-promoted benzannulationPolyfunctionalized m-terphenyls rsc.org
Diethynylterphenyl systemsBrønsted acidAlkyne benzannulationNanographenes mdpi.com

Direct Arylation Techniques for Polycyclic Aromatic Compounds

Direct arylation, which involves the formation of an aryl-aryl bond through the activation of a C-H bond, represents a more atom-economical approach to synthesizing biaryls and polyaryls. researchgate.net This method avoids the need for pre-functionalized starting materials, such as organometallic reagents or organic halides. researchgate.net

Palladium-catalyzed direct C-H bond arylation of polycyclic aromatic hydrocarbons (PAHs) with arylboroxins has been shown to occur selectively at the K-region. acs.org The direct arylation of biphenyls can be used to assemble more complex polyaryl structures. researchgate.net For instance, the Pd(II)-catalyzed C-H arylation of biaryl carboxamides with iodobiaryls has been used to assemble terphenyls, tetraphenyls, and even larger systems. researchgate.net

The direct arylation of aryl C-H bonds is a rapidly developing field, with ongoing research focused on improving catalyst efficiency, selectivity, and substrate scope. acs.org

An in-depth examination of the synthetic strategies for producing p-Terphenyl, 2,5-dichloro- and its related analogues reveals a landscape of both traditional and innovative chemical methodologies. The construction of the core terphenyl framework and the specific placement of functional groups, such as chloro-substituents, are achieved through a variety of sophisticated techniques, from selective halogenation to novel catalyst-driven reactions.

Computational and Theoretical Chemistry of 2,5 Dichloro P Terphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of chlorinated terphenyls. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized geometry and electronic structure of molecules. For systems analogous to 2,5-dichloro-p-terphenyl, such as 2,5-dichloro-p-xylene (B72462) (DCPX), DFT methods with basis sets like 6-31G* and 6-311+G** have been successfully used to calculate energies, geometric parameters, and vibrational frequencies. rsc.orgresearchgate.net

In a theoretical study of 2,5-dichloro-p-terphenyl, geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and the dihedral angles between the three phenyl rings. The presence of the two chlorine atoms on the central phenyl ring is expected to induce notable steric and electronic effects, influencing the planarity of the terphenyl backbone. The optimization would likely show a non-planar conformation, with the terminal phenyl rings twisted relative to the central chlorinated ring to alleviate steric hindrance.

Table 1: Representative Optimized Geometric Parameters for Chlorinated Aromatic Compounds (Note: This table presents typical data for analogous compounds as specific experimental or calculated values for 2,5-dichloro-p-terphenyl are not available in the provided sources.)

Parameter Typical Value Range Method/Basis Set
C-Cl Bond Length 1.73 - 1.75 Å B3LYP/6-311G(d,p) mdpi.com
C-C (Aromatic) Bond Length 1.39 - 1.41 Å B3LYP/6-311G(d,p) mdpi.com
C-C (Inter-ring) Bond Length 1.48 - 1.50 Å DFT Calculations

These calculations serve as the foundation for all further computational analyses, as an accurate molecular geometry is crucial for reliable predictions of electronic and optical properties.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Investigations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For 2,5-dichloro-p-terphenyl, molecular orbital analysis would likely show that the HOMO is distributed across the π-system of the terphenyl backbone, while the LUMO may also be localized on the aromatic rings. The introduction of electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and LUMO levels. A smaller HOMO-LUMO gap generally implies a higher potential for intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. rsc.org This charge transfer character is fundamental to the molecule's potential applications in organic electronics. bohrium.com

Table 2: Representative Frontier Orbital Energies and Energy Gaps (Note: These values are illustrative and based on studies of similar aromatic compounds.)

Compound System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Computational Method
Thiophene Sulfonamide Derivatives -6.9 to -5.9 -2.3 to -1.4 4.65 to 3.44 B3LYP/6-311G(d,p) mdpi.com

Analysis of the frontier orbitals provides a basis for predicting how modifications to the molecular structure could tune its electronic properties for specific applications. bohrium.com

Prediction of Electronic Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible spectrum. bohrium.com These calculations yield crucial information about the maximum absorption wavelength (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π*).

For 2,5-dichloro-p-terphenyl, TD-DFT calculations would predict the absorption characteristics arising from its extended π-conjugated system. The results would likely show strong absorption bands in the UV region, characteristic of the terphenyl chromophore. The positions and intensities of these bands are influenced by the chlorine substituents and the degree of twisting between the phenyl rings. In studies of similar molecules like 2,5-dichloro-p-xylene, TD-DFT has been used to determine electronic excitation energies and oscillator strengths to understand their optical behavior. rsc.orgresearchgate.net

Electrostatic Potential Mapping and Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

An MEP map of 2,5-dichloro-p-terphenyl would highlight:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the electronegative chlorine atoms.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These represent areas with near-zero potential.

By identifying these sites, MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents, which is fundamental for understanding its chemical behavior and designing synthetic pathways.

Theoretical Studies on Conformational Dynamics

The conformational flexibility of 2,5-dichloro-p-terphenyl is dominated by the rotation of the two terminal phenyl rings around the single bonds connecting them to the central ring. Theoretical studies can map the potential energy surface associated with these torsional motions. researchgate.net Such studies on terphenyl derivatives have been performed to estimate the rotational barriers of the flanking aryl rings. researchgate.net

Advanced Computational Models for Structure-Property Relationships

The data generated from DFT, TD-DFT, and other quantum chemical calculations can be used to build more advanced computational models, such as Quantitative Structure-Property Relationship (QSPR) models. QSPR models establish a mathematical relationship between a molecule's structural or theoretical descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular volume) and a specific property of interest (e.g., solubility, reactivity, biological activity).

For chlorinated terphenyls, a QSPR study could correlate calculated parameters with experimentally observed properties across a series of related compounds. mdpi.com This approach allows for the prediction of properties for new, unsynthesized molecules, guiding the design of materials with tailored characteristics. By leveraging a database of computed descriptors for 2,5-dichloro-p-terphenyl and its analogues, one could develop predictive models to accelerate the discovery of new functional materials.

Reactivity and Chemical Transformations

Halogen Exchange Reactions and Functional Group Interconversions

Halogen exchange reactions offer a pathway to modify the functionality of chlorinated terphenyls. While specific studies on 2,5-dichloro-p-terphenyl are not extensively detailed in the provided results, general principles of halogen exchange on aryl halides are applicable. For instance, a unique halogen exchange has been observed between aryl Grignard reagents and aryl halides catalyzed by non-ligated nickel(II) chloride, occurring between arylmagnesium iodides and aryl bromides, but not typically with aryl chlorides. lookchem.com This suggests that direct exchange of the chlorine atoms in 2,5-dichloro-p-terphenyl for other halogens like iodine or bromine might require specific catalytic systems.

Functional group interconversions can also be achieved. For example, the chlorine atoms can be replaced by other functional groups through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by reacting the chlorinated terphenyl with boronic acids. tandfonline.comchemicalbook.com This allows for the introduction of a wide range of substituents, effectively converting the chloro group into other functionalities.

Nucleophilic Substitution Reactions at Aromatic Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. fishersci.fi In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. fishersci.fimasterorganicchemistry.com

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the anionic intermediate. masterorganicchemistry.com While the chlorine atoms themselves are electron-withdrawing, additional activating groups on the terphenyl scaffold would further facilitate these reactions. Common nucleophiles used in SNAr reactions include amines, alcohols, and thiols. fishersci.fi The reaction conditions typically involve polar solvents and may require the use of a base to facilitate the reaction. fishersci.fi For instance, the reaction of methyl 2,5-dichlorobenzoate (B1240473) with trimethyltin (B158744) anions under irradiation leads to the disubstitution product, demonstrating the feasibility of substituting both chlorine atoms. conicet.gov.ar

The regioselectivity of nucleophilic substitution on polyhalogenated aromatics can be complex and is influenced by the electronic environment of each halogen-bearing carbon. wuxibiology.comwuxiapptec.com In the case of 2,5-dichloro-p-terphenyl, the substitution of one chlorine atom could influence the reactivity of the second, either activating or deactivating it towards further substitution.

Oxidation and Reduction Chemistry of Chlorinated Terphenyls

The oxidation of chlorinated terphenyls can lead to the formation of various oxygenated products, such as chlorinated benzoic acids, depending on the oxidizing agents and reaction conditions used. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for such transformations.

Reduction of chlorinated terphenyls can result in partial or complete dechlorination. Catalytic hydrogenation is a common method for the reduction of aryl halides. For instance, the reduction of 2,5-dichloro-p-phenylenediamine, a related compound, can be achieved using iron powder in an acidic medium or through catalytic reduction with hydrazine (B178648) hydrate (B1144303) and a ferric chloride/activated carbon catalyst. google.comgoogle.com In the biosynthesis of p-terphenyls, enzymatic reduction and dehydration steps are crucial for the formation of the final terphenyl structure. nih.gov Photoredox catalysis using p-terphenyl (B122091) as a photosensitizer can facilitate the reduction of carbon dioxide, showcasing the role of the terphenyl scaffold in redox processes. nih.gov

Derivatization Pathways for Targeted Applications

The derivatization of p-terphenyl, 2,5-dichloro- is a key strategy for tailoring its properties for specific applications, such as in the synthesis of ligands for coordination chemistry and the development of liquid crystals.

The terphenyl scaffold is widely used in the design of bulky ligands that can stabilize low-coordinate metal centers. researchgate.netwikipedia.orgnottingham.ac.uk The chlorine atoms on 2,5-dichloro-p-terphenyl serve as handles for further functionalization to create sophisticated ligand systems. Through cross-coupling reactions, various coordinating groups can be introduced at the 2- and 5-positions of the central phenyl ring. For example, aryl cross-coupling of 2,6-dichloroiodobenzene with aryl Grignard reagents has been used to synthesize terphenyl ligands. researchgate.net Similarly, 2,5-dichloro-p-terphenyl can be a precursor for synthesizing ligands with specific electronic and steric properties for applications in catalysis and materials science. The introduction of substituents can create a "pocket" that influences the coordination environment around a metal center. wikipedia.org

Terphenyl derivatives are a significant class of liquid crystals due to their rigid, linear structure which promotes the formation of mesophases. tandfonline.commdpi.com The introduction of chlorine atoms as lateral substituents can influence the mesomorphic properties, such as the melting point and the temperature range of the liquid crystalline phases. researchgate.netresearchgate.net

Further derivatization of 2,5-dichloro-p-terphenyl by introducing mesogenic moieties—typically long alkyl or alkoxy chains, or other functional groups that enhance molecular anisotropy—is a common strategy in the development of new liquid crystal materials. tandfonline.com These modifications can be achieved through reactions such as Suzuki-Miyaura coupling to attach other aromatic rings or aliphatic chains. sci-hub.se The position and nature of these substituents are critical in determining the type of mesophase (e.g., nematic, smectic) and the physical properties of the resulting liquid crystal, such as birefringence and dielectric anisotropy. researchgate.netresearchgate.net

Functionalization for Ligand Synthesis

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving chlorinated terphenyls is crucial for controlling reaction outcomes and designing new synthetic strategies. For nucleophilic aromatic substitution, the generally accepted mechanism involves the formation of a discrete, non-aromatic Meisenheimer complex. masterorganicchemistry.comresearchgate.net However, some studies suggest that prototypical SNAr reactions may proceed through concerted mechanisms. researchgate.net

In the context of photoredox catalysis where p-terphenyl can act as a photosensitizer, the proposed mechanism involves the formation of an excited state of p-terphenyl upon irradiation. nih.gov This excited state can then engage in single-electron transfer processes to initiate the desired chemical transformation. nih.gov For instance, in the photocatalysis of water reduction, excited p-terphenyl can be reductively quenched, leading to the formation of its anion radical, which then participates in the reduction of protons. rsc.org

Mechanistic studies on the synthesis of terphenyls have also been conducted. For example, a one-pot synthesis of m-terphenyls from 1,2,3-trihalobenzenes and aryl-Grignard reagents is proposed to proceed through a sequence of halogen-metal exchange and aryne formation and trapping. lookchem.com

Research on 2,5 Dichloro P Terphenyl in Materials Science and Advanced Applications

Development of Liquid Crystalline Materials

The introduction of halogen atoms onto the p-terphenyl (B122091) core is a key strategy for designing liquid crystals with tailored properties for display technologies.

Halogenation, including chlorination and fluorination, profoundly influences the mesomorphic phase behavior of terphenyl-based compounds. The size and polarity of the halogen substituent can alter intermolecular interactions, affecting the stability and temperature range of liquid crystal phases like the nematic and smectic phases. tandfonline.com For instance, lateral fluoro-substituents are known to maintain a rod-like molecular structure which is crucial for liquid crystal phase stability. tandfonline.com Research on fluorinated p-terphenyls has shown that as the number of fluorine atoms increases, the temperature range of the nematic phase can be affected. acs.org Specifically, in a study of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, the compound with fewer fluorine atoms exhibited two crystalline phases, while those with more showed only one. acs.org The substitution of chlorine atoms, as in 2,5-dichloro-p-terphenyl, is anticipated to similarly influence phase transitions due to the steric and electronic effects of the chloro groups. The geometry of substitution is critical; different substitution patterns on the terphenyl core can lead to lower melting points and wider mesophase ranges, which is advantageous for practical applications. sci-hub.se

The dielectric anisotropy (Δε) and viscosity are critical parameters for the performance of liquid crystal displays (LCDs). Halogenation is a primary tool for engineering these properties. The introduction of lateral fluoro-substituents on terphenyls can induce a large negative dielectric anisotropy, which is essential for technologies like ferroelectric displays. worktribe.com This effect arises from the lateral dipole moment introduced by the halogen atom. While beneficial for Δε, halogenation can also impact viscosity. For example, while cyano-substituted terphenyls can produce a very large negative Δε, they also lead to extremely high viscosity, rendering them impractical. worktribe.com In contrast, fluoro-substitution can provide a favorable balance, minimizing viscosity while maintaining thermal stability of the desired smectic C phase. tandfonline.comworktribe.com The table below summarizes the dielectric properties of selected laterally-substituted terphenyls, illustrating the impact of different functional groups.

Compound TypeSubstituentDielectric Anisotropy (Δε)Viscosity (cP)
Lateral Cyano-TerphenylCN-2.9 to -9.51350 to 10000
Ortho-Difluoro-Terphenyl2,3-di-FNegativeLower than Cyano Analogues

Data synthesized from research on substituted terphenyls. worktribe.com

The engineered properties of halogenated terphenyls make them suitable for various electro-optical devices. Materials with high negative dielectric anisotropy and low viscosity are ideal hosts for ferroelectric display devices. worktribe.com Furthermore, terphenyl compounds, including halogenated derivatives, are components in liquid crystal mixtures for holographic polymer dispersed liquid crystal (HPDLC) devices. google.com In these applications, the LC mixture undergoes phase separation from a polymerizing monomer system to form gratings that can diffract light. google.com The high refractive index of terphenyl compounds is beneficial for these systems. google.com P-terphenyl derivatives have also been explored as charge transporting materials in photosensitive bodies for electrophotography, where they can be combined with binder resins to form stable coating solutions. google.com

Dielectric Anisotropy and Viscosity Engineering in Liquid Crystal Blends

Integration into Organic Electronic Devices

The semiconducting and photophysical properties of p-terphenyl and its derivatives have led to their integration into various organic electronic devices.

P-terphenyls are investigated as materials for opto-electronic devices, including organic light-emitting diodes (OLEDs). researchgate.netchemicalbook.in They can be functionalized with electron-withdrawing or -donating groups to tune their electronic properties for specific roles within a device architecture. researchgate.net Aromatic amine-terphenyl compounds, for instance, have been developed for use in organic semiconducting devices. google.com.pg In the context of OLEDs, theoretical calculations on substituted p-terphenyls help in predicting their electroluminescent characteristics and designing new materials. researchgate.net The addition of chloro-substituents, as in 2,5-dichloro-p-terphenyl, can modify the energy levels (HOMO/LUMO) of the molecule, potentially enhancing charge injection or transport in devices like OLEDs or organic thin-film transistors (OTFTs). P-terphenyl compounds also serve as crucial intermediates for creating materials used in liquid crystal displays (LCDs). chemicalbook.in

P-terphenyl is known for its fluorescent properties and is used as an organic scintillation reagent and a wavelength shifter, particularly for detecting VUV radiation. chemicalbook.in This characteristic is vital in particle physics detectors. chemicalbook.in The photophysical properties of terphenyl derivatives are central to their function in advanced devices. For example, in organic photovoltaics (OPVs), molecular design strategies focus on creating materials with broad and strong absorption in the solar spectrum. acs.org Introducing chloro-substituents can influence the planarity of the molecule and its electron affinity, thereby affecting light absorption, charge separation, and charge transport. acs.org Studies on single guest molecules in p-terphenyl crystals have explored photo-induced switching of the guest's transition frequency, a phenomenon relevant for potential optical data storage applications. researchgate.net The specific substitution pattern of the chlorine atoms in 2,5-dichloro-p-terphenyl would be expected to influence its absorption and emission spectra, making it a candidate for tailored photophysical applications.

Role in Organic Semiconductors (e.g., OLEDs, OTFTs)

Precursor in Complex Supramolecular Architectures

The rigid, linear, and polyaromatic nature of the p-terphenyl scaffold makes it an excellent building block, or synthon, for the construction of well-defined supramolecular architectures. The compound 2,5-dichloro-p-terphenyl, with its specific substitution pattern, offers reactive sites for further functionalization, enabling its use as a precursor in creating more complex, higher-order structures. The principles of supramolecular chemistry rely on molecular recognition and self-assembly driven by non-covalent interactions to create large, ordered systems. mdpi.comnumberanalytics.com

Research into related poly-halogenated terphenyls demonstrates their utility in bottom-up synthesis approaches. The halogen atoms can be substituted or can participate directly in interactions like halogen bonding to guide the assembly process. acs.org For instance, derivatives of p-terphenyl have been successfully used to create sophisticated materials such as Metal-Organic Frameworks (MOFs) and unique molecular hosts.

A notable example involves the use of a functionalized p-terphenyl derivative, p-terphenyl-2,2″,5″,5‴-tetracarboxylic acid, to construct a three-dimensional, self-penetrated MOF with a zinc-based metal center. encyclopedia.pub This framework showed potential in the selective detection of specific antibiotics and pesticides. encyclopedia.pub The synthesis of such tetracarboxylate ligands often begins with halogenated precursors, where the halogen atoms are converted into carboxylic acid groups, highlighting a key application pathway for compounds like 2,5-dichloro-p-terphenyl. Similarly, 2D coordination polymers with applications in luminescence sensing and magnetics have been assembled using p-terphenyl-2,2”,5”,5”’-tetracarboxylate acid mixed with other ligands. acs.org

Another advanced application is the synthesis of elaborate host molecules. Researchers have synthesized 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl, a complex diol host, starting from a di-iodinated p-terphenyl precursor. iucr.org The synthesis involved a lithium-halogen exchange followed by reaction with a substituted benzophenone. iucr.org This strategy showcases how the halogenated positions on the terminal rings of a p-terphenyl can be leveraged to attach bulky, functional groups, leading to molecules with specific host-guest binding capabilities and unique, folded geometries stabilized by intramolecular forces. iucr.org Such molecules can form even larger structures through self-assembly, creating channels or cages for trapping guest molecules.

The table below summarizes findings on the use of p-terphenyl derivatives as precursors in supramolecular architectures.

Precursor DerivativeResulting ArchitectureApplication/Key Finding
p-Terphenyl-2,2″,5″,5‴-tetracarboxylate acid3D Zinc-based MOFLuminescent sensing of DCN pesticide and nitrofuran antibiotics. encyclopedia.pub
p-Terphenyl-2,2″,5″,5‴-tetracarboxylate acid2D Coordination Polymers (with Cu, Cd, Mn)Luminescence sensing and magnetic properties. acs.org
2,2′′-Diiodo-1,1′:4′,1′′-terphenyl2,2′′-bis(fluorenyl)diol Host MoleculeForms a 'folded' geometry stabilized by π–π stacking; creates host-guest complexes. iucr.org

These examples underscore the role of halogenated p-terphenyls, including the 2,5-dichloro isomer, as foundational components for designing and synthesizing advanced supramolecular materials with tailored properties.

Coordination Chemistry and Ligand Design

In coordination chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal centers. Terphenyl-based ligands are highly valued for their steric bulk, which can be used to stabilize unusual oxidation states and low coordination numbers in metal complexes. researchgate.netnottingham.ac.uk While much of the research has focused on m-terphenyl (B1677559) ligands, the principles are readily applicable to p-terphenyl scaffolds like 2,5-dichloro-p-terphenyl. The chlorine atoms on the central ring serve as synthetic handles for introducing coordinating functional groups.

The general strategy involves using the terphenyl unit as a sterically demanding scaffold to create a protective "pocket" around a metal atom. iucr.org This steric shielding prevents unwanted side reactions, such as dimerization, and allows for the isolation of highly reactive monomeric species. The synthesis of these bulky ligands often starts with halogenated precursors. For example, new terphenyl ligands have been successfully synthesized from starting materials like 2,4-dichloro-5-isopropylcumene. researchgate.net

A direct example of a p-terphenyl scaffold being used in ligand design involves the synthesis of a bulky bis(alkoxide) ligand, [OO]tBu. This ligand was prepared from 2,2''-dibromo-p-terphenyl via a lithium-halogen exchange, followed by the addition of a ketone. This approach demonstrates a clear synthetic route from a halogenated p-terphenyl to a chelating ligand designed to enforce a specific geometry upon a coordinated metal center. A similar synthetic pathway could be envisioned for 2,5-dichloro-p-terphenyl, where the chloro groups are converted to coordinating moieties.

The utility of such ligands is evident in their ability to support transition metal complexes with unique catalytic activities. For instance, two- and three-coordinate complexes of iron and manganese bearing m-terphenyl ligands have proven to be effective precatalysts for the cyclotrimerization of isocyanates and the dehydrocoupling of amine-boranes. nottingham.ac.uk The steric profile of the terphenyl ligand is critical; it is substantial enough to stabilize the reactive metal center but can still allow small substrate molecules to access the catalytic site. nottingham.ac.uk

The table below details research findings related to the design of terphenyl-based ligands and their coordination complexes.

Ligand/PrecursorMetal Center(s)Key Research Finding
m-Terphenyl ligandsMn, FeEfficient precatalysts for cyclotrimerization of primary aliphatic isocyanates. nottingham.ac.uk
m-Terphenyl ligandsFePrecatalysts for hydrophosphination of isocyanates. nottingham.ac.uk
2,2''-Dibromo-p-terphenyl (precursor)(Targeting Fe, Cr)Synthesis of a new, bulky bis(alkoxide) ligand platform (H2[OO]tBu).
2,4-Dichloro-5-isopropylcumene (precursor)(General)Starting material for new, modified terphenyl ligands designed to stabilize low-valent species. researchgate.net

The research clearly indicates that 2,5-dichloro-p-terphenyl is a valuable precursor for ligand development. By replacing the chlorine atoms with appropriate donor groups (e.g., phosphines, amines, alkoxides), chemists can design ligands that impose specific coordination geometries and steric environments, enabling novel reactivity and catalysis at the metal center.

Environmental Photochemistry and Biotransformation Mechanisms

Photodegradation Pathways and Products in Aqueous and Organic Media

Photodegradation is a significant abiotic process for the transformation of chlorinated aromatic compounds in the environment. inchem.orgresearchgate.net Studies on p-Terphenyl (B122091), 2,5-dichloro- and related compounds reveal that ultraviolet (UV) radiation can induce degradation, primarily through the cleavage of carbon-chlorine bonds. acs.orgtamu.edu

Dechlorination Mechanisms via Photolysis

The primary photochemical reaction for p-Terphenyl, 2,5-dichloro- upon irradiation in organic solvents is reductive dechlorination. acs.orgtamu.edu In a study by Chittim and Safe (1977), the photolysis of 2,5-dichloro-p-terphenyl in hexane (B92381) solution using UV light (λ > 290 nm) resulted in the stepwise removal of chlorine atoms. tamu.edu The principal degradation products identified were monochlorinated p-terphenyls and the parent compound, p-terphenyl. This indicates that the mechanism involves the homolytic cleavage of the C-Cl bond, followed by hydrogen abstraction from the solvent.

This dechlorination process is a common pathway for many chlorinated aromatic pollutants, including PCBs. researchgate.netresearchgate.net The process can be stepwise, with more highly chlorinated congeners being reduced to lower-chlorinated ones, which may then undergo further degradation. inchem.orgresearchgate.net

Quantum Yield Studies and Reactive States (e.g., Triplet States)

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules transformed per photon absorbed. While specific quantum yield values for the photolysis of 2,5-dichloro-p-terphenyl are not widely reported, studies of related compounds provide insight. The parent compound, p-terphenyl, exhibits a high fluorescence quantum yield of 0.93 in cyclohexane, indicating that de-excitation via fluorescence is a highly efficient pathway, leaving less energy for chemical reactions. omlc.org

For chlorinated aromatics, photoreactions are often believed to proceed from the excited triplet state. researchgate.net Studies on PCBs have shown that the triplet state is responsible for the dechlorination reaction. researchgate.net The intersystem crossing from the initial excited singlet state to the more stable triplet state allows sufficient lifetime for the chemical reaction (C-Cl bond cleavage) to occur. While direct evidence for 2,5-dichloro-p-terphenyl is limited, it is mechanistically plausible that its photodechlorination also involves a triplet state intermediate, similar to PCBs. researchgate.net The presence of chlorine atoms, as heavy atoms, can facilitate intersystem crossing, potentially increasing the population of the reactive triplet state compared to the non-chlorinated parent compound. acs.org

Comparison with Structurally Related Polychlorinated Biphenyls (PCBs)

The photochemical behavior of p-Terphenyl, 2,5-dichloro- shares significant similarities with that of PCBs. Both classes of compounds undergo reductive dechlorination as the major photochemical degradation pathway in hydrogen-donating solvents. researchgate.netacs.orgtamu.edu The persistence of both PCBs and PCTs generally increases with the degree of chlorination, as higher chlorinated congeners are more resistant to degradation. croneri.co.ukinchem.orgwho.int

However, differences can arise from their distinct molecular structures. The terphenyl structure has a more extended π-system than biphenyl (B1667301), which can influence its absorption spectra and excited-state properties. Research comparing the photolysis of different chlorinated aromatics shows that the position of the chlorine atoms significantly affects reactivity. For PCBs, congeners with chlorine atoms in the ortho positions can experience steric hindrance that affects the planarity of the molecule and, consequently, its electronic and photochemical properties. researchgate.net A similar effect would be expected for chlorinated terphenyls. researchgate.net The photolysis of 2,5-dichloro-p-terphenyl results in dechlorination, which contrasts with some PCBs where isomerization can also be a competing reaction pathway under certain conditions.

Table 1: Photodegradation Products of p-Terphenyl, 2,5-dichloro- in Hexane This table is based on findings from the study by Chittim and Safe (1977) as referenced in the literature. tamu.edu

Initial Compound Solvent Primary Photoproducts Reaction Type
p-Terphenyl, 2,5-dichloro- Hexane Monochloro-p-terphenyls, p-Terphenyl Reductive Dechlorination

Biotransformation and Biodegradation Mechanisms

Microbial Degradation Pathways of Halogenated Aromatics

The microbial degradation of chlorinated aromatic compounds can proceed via two main pathways depending on the environmental conditions:

Anaerobic Reductive Dechlorination: Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors, removing chlorine atoms and replacing them with hydrogen. enviro.wikitsijournals.com This process, known as organohalide respiration, is a key step in the degradation of highly chlorinated compounds like PCBs. enviro.wikiwikipedia.org The process reduces the toxicity of the compounds and produces less chlorinated congeners that can be more easily degraded by other mechanisms. inchem.orgtsijournals.com It is expected that highly chlorinated PCTs would also undergo this slow, stepwise dechlorination under anaerobic conditions. enviro.wiki

Aerobic Oxidative Degradation: Under aerobic conditions, bacteria can degrade less-chlorinated aromatic compounds. tsijournals.comub.edu The typical pathway involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to the formation of chlorocatechols. epa.govub.edu These intermediates then undergo ring cleavage, eventually leading to mineralization into carbon dioxide, water, and chloride ions. epa.govmdpi.com This pathway is generally effective for biphenyls with fewer than four chlorine atoms; more highly chlorinated congeners are resistant. inchem.org Therefore, p-Terphenyl, 2,5-dichloro-, being a lower-chlorinated terphenyl, might be susceptible to this pathway, although likely at a very slow rate.

Environmental Persistence and Degradation Kinetics (Mechanistic Focus)

The environmental persistence of p-Terphenyl, 2,5-dichloro- is a defining characteristic, stemming from its high chemical stability and resistance to biodegradation. pic.intcroneri.co.uknih.gov Like PCBs, PCTs are lipophilic and tend to adsorb strongly to soil and sediments, reducing their availability for microbial attack and increasing their persistence. inchem.orgwordpress.com

The kinetics of degradation are exceptionally slow. For persistent organic pollutants like PCTs, environmental half-lives can be on the order of years or even longer. who.intwordpress.com The degradation rate is mechanistically dependent on several factors:

Degree of Chlorination: The rate of biodegradation generally decreases as the number of chlorine atoms increases. croneri.co.ukinchem.orgtsijournals.com

Chlorine Substitution Pattern: The position of chlorine atoms on the aromatic rings is crucial. For PCBs, chlorines in the para position are more easily removed, while ortho substitution can hinder the enzymatic attack required for ring cleavage. inchem.orgtsijournals.com Similar steric hindrance effects would be expected to slow the degradation of chlorinated terphenyls. researchgate.net

Environmental Conditions: The presence or absence of oxygen dictates whether reductive or oxidative pathways occur. epa.govresearchgate.net The availability of specific microbial consortia capable of degrading these compounds is also a limiting factor. epa.gov

Due to this high persistence and slow degradation kinetics, PCTs are considered persistent organic pollutants (POPs) that can bioaccumulate in food chains. croneri.co.uknih.govdcceew.gov.au

Table 2: General Factors Influencing Degradation Kinetics of Chlorinated Aromatics This table synthesizes general principles from studies on PCBs and other chlorinated aromatics applicable to p-Terphenyl, 2,5-dichloro-. croneri.co.ukinchem.orgtsijournals.com

Factor Influence on Degradation Rate Mechanistic Rationale
Structural
Degree of Chlorination Higher chlorination decreases the rate. croneri.co.uk Increased chemical stability; less susceptible to oxidative attack.
Chlorine Position Ortho substitution hinders degradation. inchem.orgtsijournals.com Steric hindrance prevents enzymes from accessing the aromatic ring for cleavage.
Environmental
Oxygen Availability Determines the metabolic pathway (aerobic vs. anaerobic). epa.gov Aerobic pathways require O₂ for dioxygenase enzymes; anaerobic pathways use the compound as an electron acceptor.
Microbial Population Presence of specific degraders is essential. epa.gov Requires specialized enzymatic machinery (e.g., dioxygenases, reductive dehalogenases) not present in all microbes.
Bioavailability Strong sorption to sediment reduces the rate. wordpress.com Sequesters the compound from aqueous phase, limiting microbial uptake and degradation.

Advanced Analytical Methodologies for Detection and Characterization in Research Matrices

Chromatographic Separation Techniques for Isomers and Metabolites

The analysis of p-Terphenyl (B122091), 2,5-dichloro- is complicated by the presence of numerous isomers and related compounds in technical mixtures and environmental samples. nih.govresearchgate.net Gas chromatography (GC) is the cornerstone technique for separating these persistent organic pollutants.

High-resolution capillary GC, particularly when coupled with mass spectrometry (GC/MS), is the method of choice for the analysis of PCTs. nih.govchromatographyonline.com The separation of individual congeners is highly dependent on the stationary phase of the GC column. For instance, a DB-5MS column has been successfully used for the analysis of PCT congeners, demonstrating the importance of column selection for resolving these isomers. researchgate.net The elution order of PCTs is generally governed by their backbone structure, with ortho-PCTs eluting significantly earlier than meta- and para-PCTs. researchgate.net

Effective analysis also necessitates rigorous sample clean-up and preparation to remove interfering substances from the matrix. env.go.jp Complex matrices like human adipose tissue, fat, charcoal, and soil require multi-step clean-up procedures. researchgate.netoup.comoup.com Techniques such as gel permeation chromatography (GPC) and column chromatography using adsorbents like Florisil and alumina (B75360) are employed to remove lipids and other co-extracted materials, thereby improving detection limits and protecting the analytical instrumentation. researchgate.netoup.comoup.com

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. chromatographyonline.com This technique uses two columns with different separation mechanisms (e.g., boiling point and polarity) connected by a modulator. chromatographyonline.com This approach provides superior resolution, allowing for the separation of analytes from interfering matrix components and the classification of compound groups that may co-elute in single-column systems. chromatographyonline.com

Table 1: Exemplary Gas Chromatography Conditions for PCT Analysis
ParameterConditionSource
Instrument Agilent GC 6890 Series / Agilent MSD 5975C researchgate.net
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net
Oven Program 200 °C, ramp at 3.5 °C/min to 300 °C (hold for 26 min) researchgate.net
Detector Mass Spectrometer (MS) researchgate.net
Limit of Quantification (LOQ) 0.01 µg/L per congener in water samples analytice.com

Spectroscopic Detection Methods in Environmental Samples for Mechanistic Studies

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of p-Terphenyl, 2,5-dichloro- and its isomers, especially when developing and validating analytical standards.

Mass Spectrometry (MS) is the most common spectroscopic technique used for the detection of PCTs, typically coupled with gas chromatography (GC-MS). nih.gov Electron impact (EI) ionization is frequently used, and the resulting mass spectra provide a molecular ion peak and a characteristic fragmentation pattern that aids in identification. For p-Terphenyl, 2,5-dichloro-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. nih.gov Electron capture negative ion (ECNI) mass spectrometry is another sensitive technique for halogenated compounds, though the molecular ion can be less prominent or absent for certain PCT isomers compared to EI-MS. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance specificity by providing accurate mass measurements, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for the unambiguous structural characterization of synthesized PCT congeners, including p-Terphenyl, 2,5-dichloro-. researchgate.netresearchgate.net In ¹³C NMR spectra, the carbon atoms bonded to chlorine atoms show downfield shifts, and their signals can be identified by small ³⁷/³⁵Cl isotope effects. researchgate.net ¹H NMR provides information on the number and environment of protons on the aromatic rings. These techniques are crucial for verifying the substitution patterns of newly synthesized reference standards. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy , often using Fourier Transform Infrared (FTIR) techniques, provides complementary structural information. researchgate.net The IR spectrum of p-Terphenyl, 2,5-dichloro- would show characteristic absorption bands for aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C-C stretching (1400-1600 cm⁻¹), and C-Cl stretching vibrations (600-800 cm⁻¹). The unique fingerprint region of the spectrum is vital for identifying the compound and assessing its purity.

Table 2: Key Mass Spectrometry Data for p-Terphenyl, 2,5-dichloro-
PropertyValueSource
Molecular Formula C₁₈H₁₂Cl₂ nih.gov
Molecular Weight 299.2 g/mol nih.gov
Monoisotopic Mass 298.0316058 Da nih.gov
Key GC-MS Peaks (m/z) 298 (M+), 300, 226, 158 nih.gov

Electrochemical Sensors and Detection Principles for Derivatives

While direct electrochemical detection of p-Terphenyl, 2,5-dichloro- is not widely reported, derivatives of p-terphenyl are being explored as functional materials in advanced sensor technologies. These applications demonstrate the utility of the terphenyl backbone in creating platforms for detecting other analytes.

A notable example involves the use of a hexamethyl-p-terphenyl poly(benzimidazolium) (HMT-PMBI) polymer to create chemically modified electrodes. nih.govnih.govresearchgate.net This p-terphenyl derivative acts as an anion-exchange membrane. nih.govnih.gov When coated on a glassy carbon electrode, the HMT-PMBI film can be used for the voltammetric detection of clinically relevant analytes like uric acid and ascorbic acid. nih.govnih.gov The principle relies on the polymer's ability to preconcentrate the anionic forms of the target analytes at the electrode surface, enhancing the electrochemical signal. nih.gov The detection is typically performed using techniques like cyclic voltammetry or differential pulse voltammetry. nih.govmdpi.com

Another area of application for p-terphenyl derivatives is in plastic scintillators for the detection of nuclear materials. nih.gov Highly soluble p-terphenyl derivatives are synthesized and incorporated as dopants into polymer matrices. nih.gov These materials fluoresce upon interaction with radiation, providing a detectable signal. nih.gov While not an electrochemical method, it highlights the principle of using functionalized p-terphenyls as the active component in a detection system.

The development of these sensor systems showcases the versatility of the p-terphenyl chemical structure. By modifying the terphenyl backbone with specific functional groups, materials can be engineered for selective interactions, forming the basis of sensitive and selective detection platforms for a variety of chemical and physical stimuli. nih.govnih.govfrontiersin.org

Table 3: Performance of an HMT-PMBI-Modified Electrode Sensor
AnalyteDetection Limit (LOD)SensitivityLinear RangeSource
Uric Acid 7.7 µM0.14 µA·µM⁻¹·cm⁻²5 µM - 200 µM nih.govnih.gov
Ascorbic Acid 41.4 µM0.08 µA·µM⁻¹·cm⁻²25 µM - 450 µM nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-p-terphenyl, and how do reaction conditions influence isomer purity?

  • Methodology : Optimize Suzuki-Miyaura cross-coupling using palladium catalysts with 2,5-dichlorophenylboronic acid and terphenyl precursors. Monitor isomer formation via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Key considerations : Temperature (>80°C) and ligand choice (e.g., SPhos) reduce byproducts. Use nuclear Overhauser effect (NOE) NMR to confirm regioselectivity .

Q. How can I characterize the thermodynamic stability of 2,5-dichloro-p-terphenyl in solid-state applications?

  • Methodology : Employ differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Compare with NIST-reported data for unsubstituted p-terphenyl (ΔfH°solid = 144.6 kJ/mol, S°solid = 342 J/mol·K) .
  • Data interpretation : Chlorine substitution lowers symmetry, increasing entropy. Validate stability using thermogravimetric analysis (TGA) under nitrogen .

Q. What spectroscopic techniques are most effective for identifying 2,5-dichloro-p-terphenyl in environmental samples?

  • Methodology : Use Raman spectroscopy with baseline correction and normalization to the CH₂ bending mode (1452 cm⁻¹). The inter-ring C-C stretching band (1290 cm⁻¹) is diagnostic .
  • Quantification : Apply partial least squares (PLS) regression with spiked calibration standards (0.5–4 wt%). Report RMSE <0.3% for robust models .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic structure of 2,5-dichloro-p-terphenyl, and how can discrepancies with experimental data be resolved?

  • Methodology : Perform hybrid functional calculations (e.g., B3LYP) with exact-exchange terms to model chlorine’s electron-withdrawing effects. Compare HOMO-LUMO gaps with UV-Vis spectra .
  • Troubleshooting : If experimental bandgaps are narrower than DFT predictions, re-optimize geometry using dispersion-corrected functionals (e.g., ωB97X-D) .

Q. What strategies validate the accuracy of GC-MS quantification for 2,5-dichloro-p-terphenyl in complex matrices?

  • Methodology : Spike samples with deuterated internal standards (e.g., p-terphenyl-d14) to correct for matrix effects. Use SIM mode for improved sensitivity .
  • Calibration : Prepare a 5-point curve (0.1–10 ppm) with R² >0.995. Report uncertainty as ±20% based on recovery studies .

Q. How can I differentiate between 2,5-dichloro and 3,5-dichloro isomers in mixed terphenyl systems?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID). The 2,5-isomer exhibits distinct fragmentation patterns (e.g., m/z 230 → 195) .
  • Validation : Cross-reference with X-ray crystallography or 2D NOESY NMR to confirm spatial arrangements .

Key Methodological Insights

  • Contradiction resolution : If experimental and computational data conflict, re-examine solvent effects in DFT models or impurities in synthesis .
  • Safety protocols : Avoid inhalation during synthesis; use fume hoods and PPE (gloves, goggles) as per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.